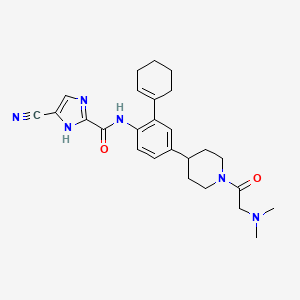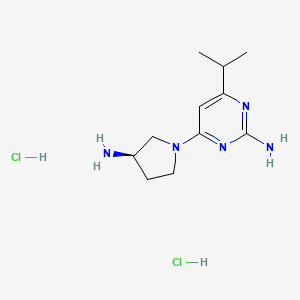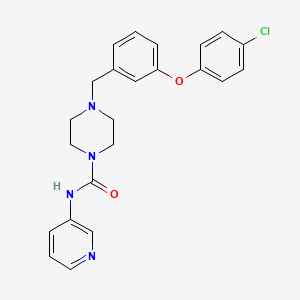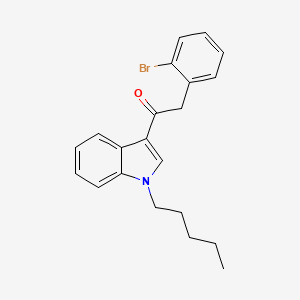
2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
JWH 249 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 8.4 and 20 nM, respectively). The properties of this compound in vivo have not been characterized. This product is intended for forensic and research purposes.
JWH 249 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 8.4 and 20 nM, respectively).
Aplicaciones Científicas De Investigación
Synthetic Cannabinoid
JWH-249 is a synthetic cannabinoid from the phenylacetylindole family . It acts as a cannabinoid agonist with about 2.4 times selectivity for CB1 with a Ki of 8.4 ± 1.8 nM and 20 ± 2 nM at CB2 .
Chemical Structure
JWH-249 has a phenyl acetyl group in place of the naphthoyl ring used in most aminoalkylindole cannabinoid compounds . This unique structure contributes to its specific properties and effects.
Forensic Toxicology
JWH-249 and similar synthetic cannabinoids are often detected in urine for forensic purposes . They were first synthesized by pharmaceutical companies seeking to mimic the beneficial analgesic and anti-nausea effects of cannabis while trying to eliminate the psychoactive euphoric effects for which the plant is so abused .
Research on Metabolites
Research has shown that the parent compound of JWH-249 is not excreted in urine . The reported metabolites seen in urine are the alkyl-hydroxy and alkyl-carboxy metabolites of each compound .
Use in “Legal Highs”
In the mid-1980s, compounds like JWH-249 began appearing in herbal incense, marketed as “legal highs” under the names “Spice” and “K2” . Effects are similar to those of cannabis, but with reports of increased anxiety and paranoia .
Mecanismo De Acción
Target of Action
JWH-249, also known as 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH-249 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has about 2.4 times selectivity for CB1 with a Ki of 8.4 ± 1.8 nM and 20 ± 2 nM at CB2 . By activating these receptors, JWH-249 can mimic the effects of naturally occurring cannabinoids .
Biochemical Pathways
Activation of the CB1 and CB2 receptors can lead to changes in neurotransmitter release, which can have downstream effects on pain sensation, mood, and memory .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of JWH-249’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By acting as an agonist at these receptors, JWH-249 can influence neurotransmitter release and thus affect various physiological processes such as pain sensation, mood, and memory .
Action Environment
The action, efficacy, and stability of JWH-249 can be influenced by various environmental factors. For instance, the presence of other substances, the user’s metabolic rate, and individual genetic factors can all impact how JWH-249 interacts with its targets and exerts its effects . .
Propiedades
IUPAC Name |
2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRVOHECAULLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658735 | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |
CAS RN |
864445-60-3 | |
| Record name | JWH 249 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



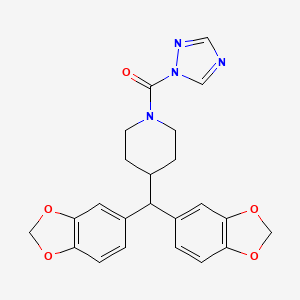


![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
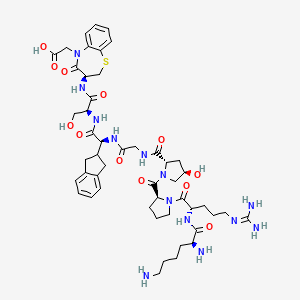

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
